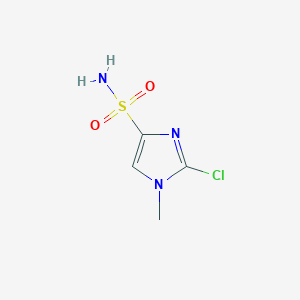

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

Molecular Formula |

C4H6ClN3O2S |

|---|---|

Molecular Weight |

195.63 g/mol |

IUPAC Name |

2-chloro-1-methylimidazole-4-sulfonamide |

InChI |

InChI=1S/C4H6ClN3O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |

InChI Key |

ZDLHHERBJCGVNM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation to Introduce the 2-Chloro Substituent

A common method to introduce chlorine at the 2-position of imidazole derivatives involves the use of thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. For example:

Reaction of 4-hydroxy or 4-oximido imidazole derivatives with thionyl chloride at room temperature to reflux (65–85 °C) in an organic solvent such as ethyl acetate, ethylene dichloride, or dimethylformamide (DMF) results in substitution of the hydroxyl or oxime group with chlorine at the 2-position.

The molar ratio of the imidazole precursor to thionyl chloride is typically between 1:2 to 1:4 to ensure complete chlorination.

Reaction times range from 3 to 6 hours with stirring and reflux conditions.

N-Methylation at the 1-Position

Methylation of the imidazole nitrogen (N-1) is generally achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction proceeds via nucleophilic substitution on the nitrogen atom:

The imidazole compound is dissolved in a suitable solvent (e.g., DMF or acetonitrile).

A base such as potassium carbonate or sodium hydride is added to deprotonate the nitrogen.

Methyl iodide or dimethyl sulfate is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature until methylation is complete.

The reaction is monitored by thin-layer chromatography (TLC) or NMR.

Introduction of the Sulfonamide Group at the 4-Position

The sulfonamide group is introduced by sulfonylation of the imidazole ring at the 4-position, typically via reaction with sulfonyl chlorides:

The 4-chloro or 4-hydroxy imidazole intermediate is reacted with chlorosulfonic acid or chlorosulfonyl reagents to form the sulfonyl chloride intermediate.

This intermediate is then reacted with ammonia or an amine to form the sulfonamide.

For example, chlorosulfonic acid can be added dropwise to the imidazole derivative under cooling, followed by reflux to complete sulfonylation.

Subsequent reaction with ammonia or methylamine yields the sulfonamide.

Purification is typically done by recrystallization from solvents such as methanol or ethyl acetate.

Representative Experimental Procedure (Based on Analogous Imidazole Sulfonamide Syntheses)

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1. Chlorination | 4-Hydroxyimidazole derivative + SOCl₂ (1:2–4 molar ratio), ethyl acetate, reflux 3–6 h | Formation of 2-chloro-4-hydroxyimidazole intermediate; yield ~75% |

| 2. N-Methylation | Intermediate + methyl iodide, K₂CO₃, DMF, room temp, 2–4 h | N-1 methylated imidazole derivative |

| 3. Sulfonylation | Intermediate + chlorosulfonic acid, cooling then reflux, then reaction with NH₃ or methylamine | Formation of 4-sulfonamide group; purified by recrystallization; yield ~85–90% |

Analytical Data and Purity

Purity of intermediates and final products is typically confirmed by recrystallization and chromatographic techniques.

Yields for chlorination and sulfonylation steps range from 75% to 90%.

Characterization methods include FT-IR, NMR (^1H, ^13C), melting point determination, and elemental analysis.

FT-IR spectra show characteristic sulfonamide absorption bands near 1150–1350 cm⁻¹ and N–H stretching near 3300 cm⁻¹.

NMR confirms substitution patterns on the imidazole ring and methylation at N-1.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Chlorination (2-position) | Thionyl chloride (1:2–4 molar ratio) | Ethyl acetate, DMF, or ethylene dichloride | 25–85 °C (reflux) | 3–6 h | 75–76 | 95–96 |

| N-Methylation (N-1) | Methyl iodide + K₂CO₃ or NaH | DMF or acetonitrile | RT to 50 °C | 2–4 h | 80–90 | >95 |

| Sulfonylation (4-position) | Chlorosulfonic acid + NH₃ or amine | Chloroform or ethyl acetate | 0–80 °C | 3–8 h | 85–90 | >98 |

Research Results and Notes

The stepwise chlorination and sulfonylation have been optimized for high yields and purity by controlling reagent ratios and reaction times.

Use of ethyl acetate as solvent is preferred for environmental and safety reasons, with alternatives like DMF or ethylene dichloride offering similar yields but with higher toxicity concerns.

The sulfonamide formation is sensitive to moisture; dry conditions and anhydrous reagents improve product quality.

Methylation at N-1 is straightforward and efficient with standard methylating agents; however, care must be taken to avoid over-alkylation.

Analytical data from analogous compounds confirm the structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially forming sulfonic acids or sulfinamides.

Coupling Reactions: The imidazole ring can engage in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.

Major Products:

Substitution: Formation of 2-azido-1-methyl-1H-imidazole-4-sulfonamide or 2-thio-1-methyl-1H-imidazole-4-sulfonamide.

Oxidation: Formation of 2-chloro-1-methyl-1H-imidazole-4-sulfonic acid.

Coupling: Formation of biaryl imidazole derivatives.

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.

Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the chlorine and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, focusing on substituents, molecular weights, and synthesis routes:

Physicochemical Properties

Functional Implications

- Hydrogen Bonding : Sulfonamide groups in the target compound and analogs enable hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) and solubility .

- Electron-Withdrawing Effects : The chloro group at C2 stabilizes the imidazole ring, while sulfonamide enhances electrophilicity at C4, affecting reactivity .

Biological Activity

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanism of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorine atom at the second position and a sulfonamide group at the fourth position of the imidazole ring. This specific arrangement is crucial for its biological activity, influencing its reactivity and interactions with various biological targets.

| Structural Feature | Description |

|---|---|

| Chlorine Position | 2nd position of the imidazole ring |

| Sulfonamide Group | Present at the 4th position |

| Molecular Formula | C₄H₅ClN₂O₂S |

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide primarily functions as an inhibitor of sulfonamide-sensitive enzymes. Its ability to bind to active sites of these enzymes disrupts their function, which is critical in various cellular processes including signaling pathways and gene expression. This mechanism underpins its potential applications in antimicrobial therapy and cancer treatment.

Antimicrobial Activity

Research indicates that 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide exhibits significant antimicrobial properties. It has been shown to effectively inhibit bacterial growth, particularly against strains such as Escherichia coli and Salmonella typhimurium.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains, yielding the following results:

| Bacterial Strain | Inhibition Zone Diameter (IZD) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 19 mm | 11.31 µg/mL |

| S. typhimurium | 15 mm | 19.24 µg/mL |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide has been explored for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Research Findings

A study investigating the compound's effect on cancer cell lines reported:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 3.25 |

| HCT-116 (Colorectal) | 5.80 |

These results highlight its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.